The synthesis of EMD 53998 involves several key steps:
Technical details regarding the synthesis process emphasize the need for precision in controlling reaction conditions to yield high purity and enantiomeric excess of the final product. High-performance liquid chromatography (HPLC) is often employed for the enantioresolution of the synthesized compounds, ensuring that both enantiomers can be isolated for further testing .
The molecular structure of EMD 53998 can be represented as follows:
X-ray crystallographic analysis has been utilized to determine the absolute configuration of EMD 53998, confirming its structural integrity and aiding in understanding its interaction with biological systems .
EMD 53998 undergoes various chemical reactions that are pivotal to its mechanism of action:
These reactions underline the dual mechanism through which EMD 53998 exerts its therapeutic effects.
The mechanism of action of EMD 53998 involves two primary pathways:
These mechanisms not only improve cardiac output but also potentially reduce the risk of arrhythmias associated with conventional inotropic agents.
Relevant data from studies indicate that EMD 53998 demonstrates favorable pharmacokinetic properties, including a suitable half-life for therapeutic use in clinical settings .
EMD 53998 has significant potential applications in scientific research and clinical practice:
EMD 53998 (C₂₂H₂₃N₃O₄S; MW 425.50 g/mol) is a racemic thiadiazinone derivative developed as a cardiotonic agent. The racemate comprises two enantiomeric forms with distinct pharmacological profiles:
This stereochemical dichotomy allows mechanistic separation of EMD 53998’s dual activities. Resolution of the racemate confirmed identical molecular formulas but divergent optical activities and bioactivities [2] [5].
The thiadiazinone scaffold (6-phenyl-4,5-dihydro-3(2H)-thiadiazinone) forms EMD 53998’s structural backbone. Key modifications enabling its dual activity include:
Table 1: Structural Characteristics of EMD 53998 and Enantiomers
Compound | Chemical Features | Key Structural Roles |
---|---|---|
EMD 53998 (Racemate) | Thiadiazinone core + dihydropyridazinone + benzamide | Dual calcium sensitization/PDE inhibition |
(+)EMD 57033 | Same as racemate (dextrorotatory) | Selective calcium sensitization |
(-)EMD 57439 | Same as racemate (levorotatory) | Selective PDE III inhibition |
Functional studies reveal enantiomers possess divergent pharmacological mechanisms:
Table 2: Enantiomer-Specific Pharmacological Profiles
Parameter | (+)EMD 57033 | (-)EMD 57439 | Racemate (EMD 53998) |
---|---|---|---|
Ca²⁺ Sensitization | EC₅₀: 1.7–1.8 μM | >100 μM (inactive) | EC₅₀: 4.8 μM |
PDE III Inhibition | IC₅₀: 1.94 μM | IC₅₀: 0.05 μM | IC₅₀: 0.06 μM |
Force Amplification | 15% ↑ at 10 μM | Minimal | Intermediate |
cAMP Modulation | No effect | 50% ↑ at 0.71 μM | Moderate ↑ |
The racemate exhibits hybrid effects: Ca²⁺ sensitization dominates at lower concentrations (<3 μM), while PDE inhibition contributes at higher doses [2] [8].
(+)EMD 57033 binds cardiac troponin C (cTnC), specifically stabilizing its Ca²⁺-bound conformation:
Table 3: Troponin Interaction Profile of EMD 53998 Components
Parameter | Effect of (+)EMD 57033 | Molecular Basis |
---|---|---|
cNTnC Conformation | Stabilizes "open" state | Enhanced hydrophobic exposure |
TnI Switch Region Binding | KD reduced by 40% | Allosteric enhancement of TnC-TnI affinity |
Cross-Bridge Kinetics | ↓ Detachment rate (gapp) or ↑ force/bridge | Antagonism of phosphate effects on tension cost |
Troponin Replacement Impact | Ineffective with skeletal TnI | Loss of cardiac-specific TnI-TnC contacts |
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0